molecular formula C23H19N3O2 B2784413 (4Z)-3-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 1024888-77-4

(4Z)-3-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2784413
CAS No.: 1024888-77-4
M. Wt: 369.424
InChI Key: LVDHVLQCHFYKMJ-JWGURIENSA-N
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Description

(4Z)-3-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with various functional groups. It has garnered significant interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 4-phenoxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4Z)-3-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-2-pyrazolin-5-one: A structurally related compound with similar biological activities.

    4-Phenoxybenzaldehyde: A precursor used in the synthesis of the target compound.

    Pyrazolone derivatives: A class of compounds with diverse biological activities, including analgesic and anti-inflammatory properties.

Uniqueness

(4Z)-3-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

5-methyl-4-[(4-phenoxyphenyl)iminomethyl]-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-17-22(23(27)26(25-17)19-8-4-2-5-9-19)16-24-18-12-14-21(15-13-18)28-20-10-6-3-7-11-20/h2-16,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZMVKJBGHAOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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